molecular formula C24H30N8O B6447637 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549019-96-5

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6447637
CAS No.: 2549019-96-5
M. Wt: 446.5 g/mol
InChI Key: JAFKRBCWILNUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a methyl group at position 2 and a pyrazole moiety at position 6. The pyrimidine is linked to two piperazine rings: one bearing a phenyl group and the other connected via an ethanone bridge. The methyl and pyrazole substituents likely influence steric and electronic properties, affecting binding affinity and selectivity.

Properties

IUPAC Name

2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O/c1-20-26-22(18-23(27-20)32-9-5-8-25-32)30-12-10-28(11-13-30)19-24(33)31-16-14-29(15-17-31)21-6-3-2-4-7-21/h2-9,18H,10-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFKRBCWILNUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such astyrosine kinases . These enzymes play a crucial role in the regulation of cell functions, including growth, differentiation, and metabolism.

Mode of Action

Tyrosine kinase inhibitors, like the one mentioned above, work byblocking the activity of tyrosine kinases . This blockage can prevent the activation of certain proteins, thereby inhibiting the growth and division of cells.

Biological Activity

The compound 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one , often referred to as a pyrimidine-pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C19H21N7OC_{19}H_{21}N_7O and a molecular weight of approximately 363.4 g/mol. The structure features multiple functional groups that contribute to its biological properties, including piperazine and pyrimidine moieties.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and pathways associated with neurodegenerative diseases. It has been shown to interact with proteins involved in endoplasmic reticulum stress and apoptosis pathways, notably ATF4 and NF-kB proteins. This interaction leads to a reduction in inflammatory cytokines and stress markers, suggesting a neuroprotective role .

Neuroprotective Effects

Studies have highlighted the compound's potential as a neuroprotective agent. It has demonstrated efficacy in reducing neuroinflammation and protecting neuronal cells from apoptosis in various experimental models. For instance, in vitro assays showed that the compound could inhibit the activation of microglia, which are implicated in neuroinflammatory processes .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In preliminary screenings against the NCI-60 human tumor cell lines, it exhibited moderate cytostatic activity, particularly against breast cancer (MCF7) and brain cancer (SNB-75) cell lines. The highest inhibition growth percent (IGP) recorded was 23% for MCF7 cells at a concentration of 10 µM .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For example, one study reported that derivatives similar to this compound significantly inhibited the growth of human gastric cancer cells by targeting specific signaling pathways related to cell survival .

In Vivo Studies

Animal model studies are necessary to further elucidate the therapeutic potential of this compound. Preliminary results indicate promising outcomes in models of neurodegeneration and cancer, although detailed pharmacokinetic studies are required to assess bioavailability and systemic effects.

Comparative Analysis

Property Value
Molecular FormulaC19H21N7OC_{19}H_{21}N_7O
Molecular Weight363.4 g/mol
Primary Biological ActivityNeuroprotection, Anticancer
Mechanism of ActionInhibition of ER stress
Notable Cell LinesMCF7 (breast), SNB-75 (brain)

Scientific Research Applications

Structure and Properties

The molecular formula of this compound is C21H29N7OC_{21}H_{29}N_7O with a molecular weight of approximately 383.5 g/mol. Its structure features multiple pharmacophores, including piperazine and pyrimidine rings, which are known for their biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of pyrazole and pyrimidine moieties has been linked to enhanced activity against various cancer cell lines. For instance, derivatives of similar structures have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that the presence of the pyrazolyl and piperazinyl groups contributes to its effectiveness against a range of bacterial strains. In vitro studies have demonstrated significant inhibition of microbial growth, suggesting its potential as a lead compound for developing new antibiotics .

Neurological Applications

Due to its structural similarities with known neuroactive compounds, there is interest in exploring its effects on neurological disorders. Preliminary data suggest that it may exhibit anxiolytic or antidepressant-like effects in animal models, warranting further investigation into its mechanism of action and therapeutic potential.

Herbicidal Activity

The compound's derivatives have been synthesized and tested for herbicidal activity. A study focusing on pyrazolylpyrimidine derivatives found that certain modifications significantly enhanced their ability to inhibit weed growth, with specific compounds exhibiting IC50 values lower than those of commercial herbicides . This suggests that the compound could be developed into a novel herbicide with reduced environmental impact.

Plant Growth Regulation

Research has indicated that compounds similar to this one can act as plant growth regulators, influencing physiological processes such as seed germination and root development. The structure-activity relationship studies suggest that the functional groups attached to the pyrimidine ring play a crucial role in modulating these effects .

Data Summary Table

Application AreaActivity TypeFindingsReferences
PharmaceuticalAnticancerInduces apoptosis in cancer cell lines
PharmaceuticalAntimicrobialInhibits growth of various bacterial strains
NeurologicalAnxiolytic effectsPotential effects on anxiety/depression
AgriculturalHerbicidalEffective against weeds (IC50 < commercial)
AgriculturalGrowth regulationModulates seed germination/root development

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (piperazine, pyrazole, or pyrimidine) and are compared based on synthetic routes, substituent effects, and biological activity.

Compound Name & ID Core Structure Key Substituents Target/Activity Notable Findings
Target Compound Pyrimidine 2-Methyl, 6-pyrazolyl; dual piperazine (phenyl, ethanone-linked) Hypothesized kinase inhibition (structural analogy) High structural complexity may enhance selectivity but reduce bioavailability.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Butanone-linked piperazine Trifluoromethylphenyl, pyrazole Not specified; likely CNS or kinase target Trifluoromethyl enhances lipophilicity and metabolic stability .
GDC-0941 (Thieno[3,2-d]pyrimidine derivative) Thienopyrimidine Morpholine, methanesulfonyl PI3K inhibitor (IC₅₀ = 3 nM) Methanesulfonyl improves solubility; morpholine aids ATP-binding pocket interaction .
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]...ethan-1-one Dihydropyridine Fluorophenyl, dimethylphenyl Not specified; structural similarity to serotonin receptor ligands Fluorophenyl increases metabolic stability; dihydropyridine adds flexibility .
m6 (Chloropyrimidine-triazole derivative) Pyrimidine-triazole Chlorine, triazole, arylpiperazine Kinase inhibition (exact target unspecified) Chlorine enhances hydrophobic interactions; triazole facilitates H-bonding .

Key Structural Insights

  • Pyrimidine vs.
  • Substituent Effects :
    • Trifluoromethyl (Compound 5) : Increases electronegativity and resistance to oxidative metabolism compared to the target compound’s methyl group .
    • Fluorophenyl (Compound F523-1496) : Enhances aromatic stacking vs. the target’s phenylpiperazine, possibly improving target engagement .
  • Piperazine Linkers : Dual piperazines in the target compound may improve solubility but increase molecular weight (>500 Da), risking poor permeability .

Research Findings and Implications

  • Potency: GDC-0941’s nanomolar IC₅₀ against PI3K suggests that the target compound’s pyrimidine-pyrazole system could achieve similar potency if optimized for kinase binding .
  • Selectivity : The dual piperazines in the target compound may reduce off-target effects compared to simpler analogues like Compound 5 .
  • Drug-Likeness : The trifluoromethyl group in Compound 5 and the fluorophenyl in F523-1496 highlight strategies to balance lipophilicity and solubility, which the target compound could adopt .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Approach :

  • Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, reflux conditions in ethanol/acetic acid mixtures (as in ) can be systematically varied to optimize cyclization efficiency .
  • Purification techniques such as column chromatography (silica gel) and recrystallization (e.g., absolute ethanol) are recommended for isolating high-purity crystals .

Q. What analytical techniques are most reliable for structural characterization?

  • Methodological Approach :

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated for pyrazole derivatives in . Dihedral angles between aromatic rings and hydrogen-bonding patterns can resolve stereochemical ambiguities .
  • Complement with NMR (1H/13C) and FT-IR to confirm functional groups (e.g., piperazine C=O stretch at ~1650 cm⁻¹) and assess purity .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Approach :

  • Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Store lyophilized samples at -20°C with desiccants to prevent hydrolysis of the pyrimidine core .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to target proteins (e.g., kinases)?

  • Methodological Approach :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data from homologous targets (e.g., PI3K p110α in ). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR models derived from analogous piperazine-containing compounds () can prioritize structural modifications for enhanced affinity .

Q. How can conflicting pharmacological data (e.g., IC₅₀ variability across assays) be resolved?

  • Methodological Approach :

  • Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability. Use normalization against reference inhibitors (e.g., GDC-0941 in ) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Apply meta-analysis to reconcile discrepancies, factoring in cell-line specificity (e.g., HEK293 vs. HeLa) and assay detection limits .

Q. What strategies address low solubility in aqueous buffers during in vitro testing?

  • Methodological Approach :

  • Use co-solvents (e.g., DMSO ≤0.1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity. Pre-screen formulations using dynamic light scattering (DLS) to confirm colloidal stability .

Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

  • Methodological Approach :

  • Employ stopped-flow NMR or LC-MS to capture transient intermediates. For example, monitor the formation of pyrazole-piperazine adducts during stepwise coupling reactions () .
  • Computational reaction path searches (e.g., using quantum chemical methods like DFT) can predict transition states and validate experimental observations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.